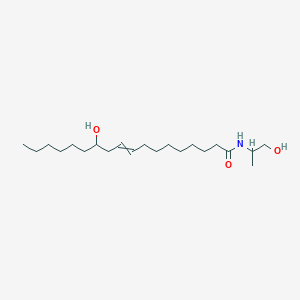
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide is a fatty amide obtained by the formal condensation of the carboxy group of octadec-9-enoic acid with the amino group of 2-aminopropan-1-ol . This compound is known for its unique structure, which includes both hydroxyl and amide functional groups, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 2-aminopropan-1-ol. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using a dehydrating agent to remove water formed during the reaction . The reaction can be represented as follows:
Octadec-9-enoic acid+2-aminopropan-1-ol→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various formulations.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing properties.
Wirkmechanismus
The mechanism of action of 12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . It can also interact with specific proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical and biological properties. Its ability to act as both a hydrophilic and hydrophobic molecule makes it particularly valuable in applications requiring amphiphilic compounds .
Eigenschaften
CAS-Nummer |
40986-29-6 |
|---|---|
Molekularformel |
C21H41NO3 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
12-hydroxy-N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-3-4-5-12-15-20(24)16-13-10-8-6-7-9-11-14-17-21(25)22-19(2)18-23/h10,13,19-20,23-24H,3-9,11-12,14-18H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
WTVHMZGCRKOVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NC(C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


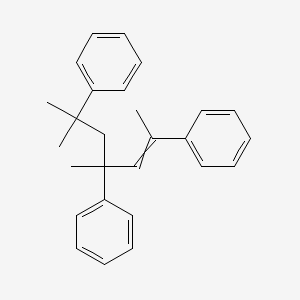

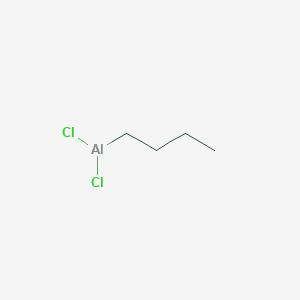
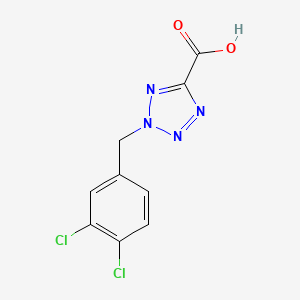
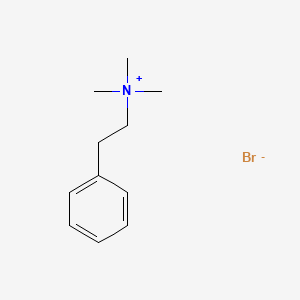
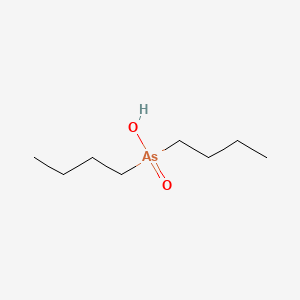



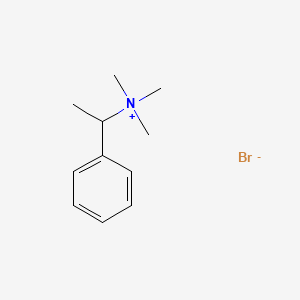
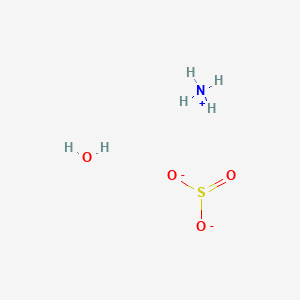
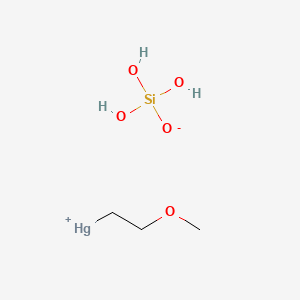
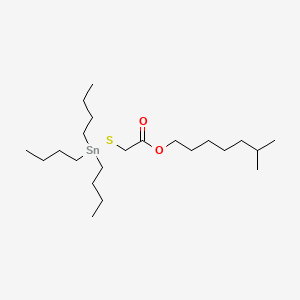
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
